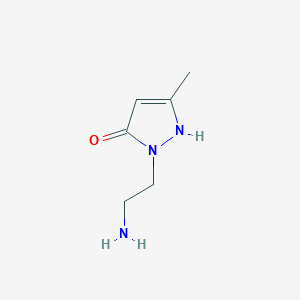
1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-ol
Übersicht
Beschreibung
1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-aminoethyl)-3-methyl-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its versatility in biological applications. The presence of the aminoethyl group enhances its interaction with biological targets, potentially influencing its pharmacological profile.
Antimicrobial Activity
Research has demonstrated that compounds with a pyrazole scaffold exhibit notable antimicrobial properties. For instance, studies have shown that various pyrazole derivatives possess activity against a range of bacteria and fungi. The specific compound has been evaluated against pathogens such as E. coli, S. aureus, and Klebsiella pneumoniae, showing promising results in inhibiting bacterial growth .
| Pathogen | Activity |
|---|---|
| E. coli | Inhibited at low concentrations |
| S. aureus | Significant antimicrobial effect |
| Klebsiella pneumoniae | Moderate activity observed |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. For example, certain derivatives have shown cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 Value | Effect |
|---|---|---|
| HeLa | 38.44 µM | Cytotoxicity observed |
| HepG2 | 54.25 µM | Significant inhibition |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are crucial for therapeutic applications in conditions like arthritis and other inflammatory diseases. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for enzymes linked to inflammation and cancer progression.
- Receptor Binding : The compound can bind to specific receptors involved in cellular signaling pathways, affecting processes such as apoptosis and proliferation .
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study reported the synthesis of novel pyrazole derivatives that demonstrated enhanced activity against resistant strains of bacteria, suggesting potential for development into new antibiotics .
- Cancer Treatment : Research involving the administration of pyrazole compounds in animal models showed reduced tumor sizes and improved survival rates, indicating their potential as effective anticancer agents .
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5-4-6(10)9(8-5)3-2-7/h4,8H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNFHMQMZAKQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















